

Technical Synthesis Guide: Gyramide A and Functional Derivatives

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Compound of Interest

Compound Name: Gyramide A

CAS No.: 913509-94-1

Cat. No.: B607902

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Introduction & Rationale

Gyramide A (specifically (R)-**Gyramide A**) represents a significant departure from traditional gyrase inhibitors.^{[1][2]} Unlike fluoroquinolones that stabilize the DNA-gyrase cleavage complex, **Gyramide A** competitively inhibits the ATPase activity of the GyrB subunit. This unique mechanism allows it to retain potency against fluoroquinolone-resistant strains, making it a critical scaffold for next-generation antibiotic development.

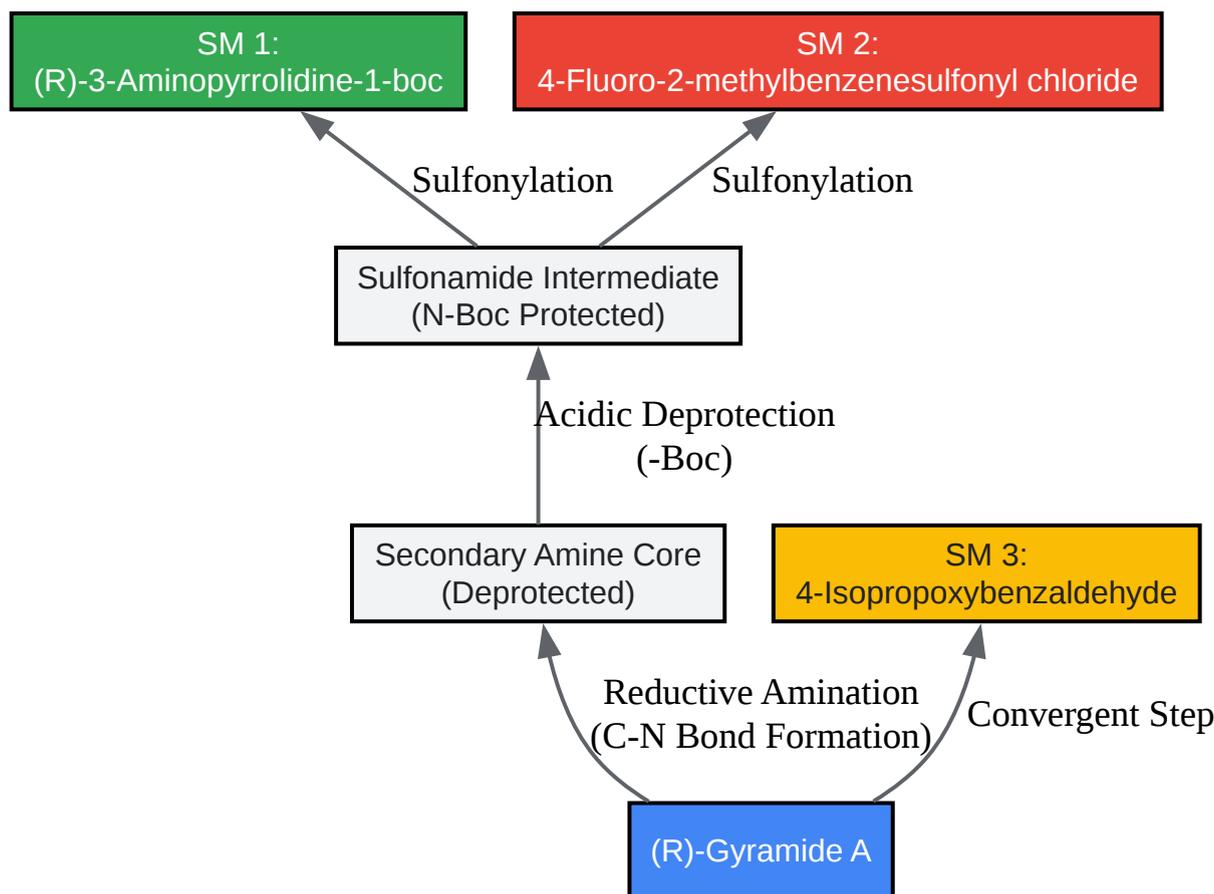
Mechanistic Insight for Synthesis Design

The biological activity of **Gyramide A** is strictly governed by the stereochemistry of the pyrrolidine core and the electronics of the sulfonamide "tail."

- **Stereospecificity:** The (R)-enantiomer induces lethal filamentation in *E. coli*, whereas the (S)-enantiomer is virtually inactive. Therefore, the synthesis must utilize enantiopure starting materials to avoid costly chiral resolution steps.
- **Modular Requirement:** The N-benzyl "head" group and the sulfonamide "tail" occupy distinct hydrophobic pockets. The synthesis pathway must be divergent, allowing late-stage variation of these two domains to optimize pharmacokinetic properties (solubility, permeability).

Retrosynthetic Analysis

The most robust strategy for **Gyramide A** is a convergent linear synthesis starting from the commercially available chiral pool material, tert-butyl (R)-3-aminopyrrolidine-1-carboxylate. This approach allows for the independent modification of the sulfonamide and benzyl moieties.



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Figure 1: Retrosynthetic disconnection of **Gyramide A** revealing the three primary building blocks.

Detailed Synthesis Protocol

This protocol is optimized for milligram-to-gram scale synthesis. It employs a "Sulfonylation-First" strategy, which avoids potential side reactions associated with the secondary amine of the pyrrolidine ring during sulfonamide formation.

Phase 1: Core Functionalization (Sulfonylation)

Objective: Install the sulfonamide "tail" on the protected pyrrolidine core.

- Reagents:
 - tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate (1.0 equiv)
 - 4-Fluoro-2-methylbenzenesulfonyl chloride (1.1 equiv)
 - Triethylamine (TEA) or DIPEA (1.5 equiv)
 - Dichloromethane (DCM) (anhydrous)

Protocol:

- **Dissolution:** Dissolve 1.0 equiv of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
- **Base Addition:** Add 1.5 equiv of TEA. Cool the solution to 0°C using an ice bath to control the exotherm.
- **Coupling:** Dropwise add a solution of 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 equiv) in DCM.
- **Reaction:** Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The amine starting material should be consumed.
- **Workup:** Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- **Purification:** Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the Intermediate A (Sulfonamido-Boc-pyrrolidine).

Phase 2: Deprotection

Objective: Expose the pyrrolidine nitrogen for the final coupling.

- Reagents: Trifluoroacetic acid (TFA), DCM.

Protocol:

- Dissolve Intermediate A in DCM (0.2 M).

- Add TFA (20% v/v final concentration). Stir at RT for 1–2 hours.
- Critical Step (Salt Removal): Concentrate the reaction mixture to dryness. To ensure complete removal of TFA, co-evaporate with toluene or diethyl ether (3x).
- Free Basing (Optional but Recommended): Redissolve the residue in DCM and wash with saturated Na_2CO_3 to obtain the free base. If proceeding directly, use excess base in the next step.

Phase 3: Convergent Assembly (Reductive Amination)

Objective: Attach the benzyl "head" group to complete the scaffold.

- Reagents:
 - Crude amine from Phase 2 (1.0 equiv)
 - 4-Isopropoxybenzaldehyde (1.1 equiv)
 - Sodium triacetoxyborohydride (STAB) (1.5 equiv)
 - Acetic acid (catalytic, 1-2 drops)
 - 1,2-Dichloroethane (DCE) or DCM.

Protocol:

- Imine Formation: Dissolve the amine (from Phase 2) and 4-isopropoxybenzaldehyde in DCE (0.1 M). If the amine is a TFA salt, add 1.0 equiv of TEA. Add catalytic acetic acid. Stir for 30–60 minutes at RT to allow imine equilibrium.
- Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 hours.
- Quench: Quench the reaction with saturated aqueous NaHCO_3 . Stir vigorously for 15 minutes.
- Extraction: Extract with DCM (3x). Dry combined organics over Na_2SO_4 and concentrate.

- Purification: Flash chromatography (SiO₂, 1-5% MeOH in DCM). This yields the **Gyramide A Free Base**.

Phase 4: Salt Formation (Final Product)

Objective: Generate the hydrochloride salt for improved stability and water solubility.

Protocol:

- Dissolve **Gyramide A Free Base** in a minimal amount of anhydrous diethyl ether or dioxane.
- Add 4M HCl in dioxane (1.2 equiv) dropwise at 0°C. A white precipitate should form immediately.
- Stir for 15 minutes. Filter the solid or remove solvent under N₂ stream.
- Wash the solid with cold ether/pentane to remove trace impurities.
- Dry under high vacuum to yield (R)-**Gyramide A Hydrochloride**.

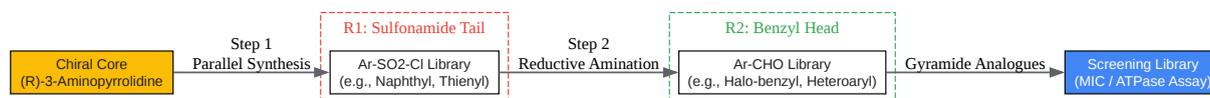
Analytical Characterization Data

To validate the synthesis, the final product must meet the following criteria.

Parameter	Expected Value / Characteristic
Appearance	White to off-white crystalline solid
Molecular Formula	C ₂₁ H ₂₇ FN ₂ O ₃ S · HCl
Molecular Weight	406.51 g/mol (Free Base)
¹ H NMR (DMSO-d ₆)	Characteristic peaks: Isopropyl methyls (~1.3 ppm, d), Pyrrolidine protons (multiplets 1.6-3.0 ppm), Benzylic CH ₂ (~4.2 ppm), Aromatic protons (6.8-7.8 ppm range).
LC-MS	[M+H] ⁺ = 407.2 (Free Base)
Chiral Purity	>98% ee (Determine via Chiral HPLC if necessary)

Derivative Expansion Strategy (SAR)

The modular nature of this pathway allows for the rapid generation of derivative libraries.



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Figure 2: Parallel synthesis workflow for Gyramide derivatives.

Key Modification Zones:

- The "Head" (Reductive Amination): Replace 4-isopropoxybenzaldehyde with various benzaldehydes to probe the hydrophobic pocket. Insight: Bulky, lipophilic groups (e.g., tert-butyl, CF₃) often enhance potency in this class.
- The "Tail" (Sulfonylation): Replace 4-fluoro-2-methylbenzenesulfonyl chloride. Insight: Electron-withdrawing groups on the sulfonamide ring can alter the pK_a of the NH, potentially affecting hydrogen bonding within the GyrB active site.

References

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